molecular formula C19H34O3 B14534666 Nonadecane-7,10,13-trione CAS No. 62619-53-8

Nonadecane-7,10,13-trione

Cat. No.: B14534666
CAS No.: 62619-53-8
M. Wt: 310.5 g/mol
InChI Key: WIDUOFCTGNWULJ-UHFFFAOYSA-N
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Description

Nonadecane-7,10,13-trione is an organic compound with the molecular formula C19H34O3 It is a triketone, meaning it contains three ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadecane-7,10,13-trione typically involves the oxidation of nonadecane derivatives. One common method is the oxidation of nonadecane-7,10,13-triol using oxidizing agents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC). The reaction is usually carried out under controlled conditions to ensure the selective formation of the triketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Catalytic oxidation methods using metal catalysts such as palladium or platinum may also be employed to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Nonadecane-7,10,13-trione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the triketone into corresponding alcohols or hydrocarbons.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid, PCC, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ketone groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonadecane-7,10,13-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Nonadecane-7,10,13-trione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nonadecane: A hydrocarbon with the formula C19H40, lacking the ketone groups.

    Nonadecane-7,10-dione: A diketone with two ketone groups at positions 7 and 10.

    Nonadecane-7,10,13-triol: A triol with three hydroxyl groups at positions 7, 10, and 13.

Uniqueness

Nonadecane-7,10,13-trione is unique due to its three ketone groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The presence of multiple ketone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

62619-53-8

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

nonadecane-7,10,13-trione

InChI

InChI=1S/C19H34O3/c1-3-5-7-9-11-17(20)13-15-19(22)16-14-18(21)12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

WIDUOFCTGNWULJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(=O)CCC(=O)CCCCCC

Origin of Product

United States

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